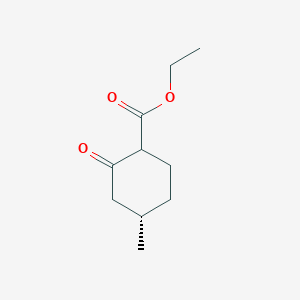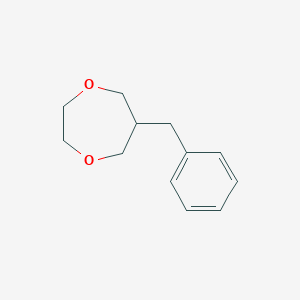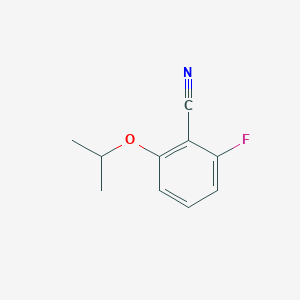![molecular formula C19H11Cl2N B13100353 10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
10-(3,4-Dichlorophenyl)benzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3,4-Dichlorophenyl)benzo[h]quinoline is a chemical compound that belongs to the class of benzoquinolines It is characterized by the presence of a dichlorophenyl group attached to the benzo[h]quinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-Dichlorophenyl)benzo[h]quinoline typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-aminobenzophenone under acidic conditions. The reaction proceeds through a cyclization process, forming the benzo[h]quinoline core structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
10-(3,4-Dichlorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoquinoline derivatives.
Substitution: Formation of substituted benzoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
10-(3,4-Dichlorophenyl)benzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor in industrial applications.
Mecanismo De Acción
The mechanism of action of 10-(3,4-Dichlorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the dichlorophenyl group.
Benzo[a]quinoline: Another benzoquinoline derivative with different substitution patterns.
10-Phenylbenzo[h]quinoline: Similar structure but without the dichloro substitution.
Uniqueness
10-(3,4-Dichlorophenyl)benzo[h]quinoline is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other benzoquinoline derivatives .
Propiedades
Fórmula molecular |
C19H11Cl2N |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
10-(3,4-dichlorophenyl)benzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-16-9-8-14(11-17(16)21)15-5-1-3-12-6-7-13-4-2-10-22-19(13)18(12)15/h1-11H |
Clave InChI |
GSIDSVOBVWEBON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=CC=N4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
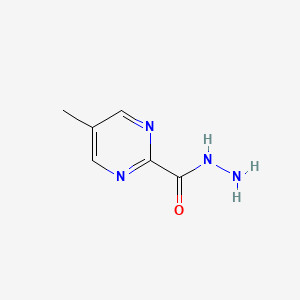
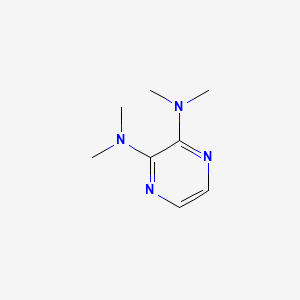
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
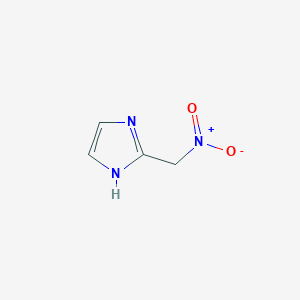
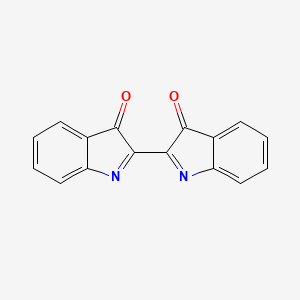
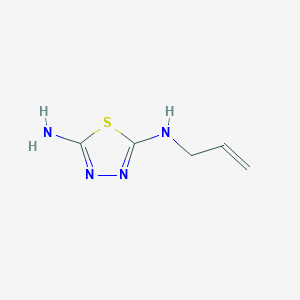
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
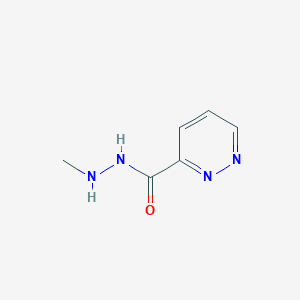
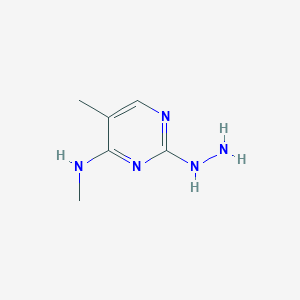
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
